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Introduction
Erlose, a non-reducing trisaccharide, is a carbohydrate of increasing interest in the fields of

nutrition, food science, and potentially, therapeutics. Composed of two glucose units and one

fructose unit, it is naturally found in honey and honeydew produced by aphids.[1] Its structural

similarity to sucrose, coupled with a lower cariogenic potential, has positioned it as a subject of

research for its applications as a sugar substitute and potential prebiotic. This technical guide

provides a comprehensive overview of the chemical structure of erlose, its physicochemical

properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure of Erlose
Erlose is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of

504.44 g/mol .[2][3] Its systematic name is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-

(1→2)-β-D-fructofuranoside.[4] This nomenclature precisely describes its composition and the

linkages between its monosaccharide units.

The structure of erlose consists of:

Two α-D-glucose units.

One β-D-fructose unit.
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The glycosidic linkages that bond these monosaccharides are:

An α-(1→4) linkage between the two glucose units, forming a maltose subunit.

An α-(1→2) linkage between the second glucose unit and the fructose unit, which is the

same linkage found in sucrose.[5]

Essentially, erlose can be considered as a sucrose molecule where a glucose molecule is

attached to the glucose moiety of sucrose at the 4-position.[5]

Physicochemical Properties
The physicochemical properties of erlose are summarized in the table below, providing key

quantitative data for researchers.
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Property Value References

Molecular Formula C₁₈H₃₂O₁₆ [2][6][7]

Molecular Weight 504.44 g/mol [2][3][6]

CAS Number 13101-54-7 [2][6][7]

Systematic Name
α-D-Glc-(1→4)-α-D-Glc-(1→2)-

β-D-Fru
[2][4]

Appearance White to off-white powder [2]

Melting Point 105 °C [6]

Boiling Point 889.2 °C at 760 mmHg [6]

Density 1.81 g/cm³ [6]

Solubility in Water
50 mg/mL, clear to slightly

hazy
[2][6]

Optical Activity [α]20/D
+108.5° to +112.0° (c = 0.84%

in water)
[2]

Hydrogen Bond Donor Count 11 [6]

Hydrogen Bond Acceptor

Count
16 [6]

Rotatable Bond Count 8 [6]

Experimental Protocols
Enzymatic Synthesis of Erlose using Levansucrase
This protocol describes the synthesis of erlose from sucrose and maltose using levansucrase,

an enzyme known for its transfructosylating activity.

Materials:

Levansucrase (e.g., from Bacillus subtilis)
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Sucrose

Maltose

Sodium acetate buffer (pH 6.0)

Deionized water

Reaction vessel with temperature and agitation control

Quenching reagent (e.g., heat or pH adjustment)

Purification system (e.g., column chromatography with activated carbon or ion-exchange

resin)

Procedure:

Substrate Solution Preparation: Prepare a concentrated solution of sucrose and maltose in

sodium acetate buffer. A high total solute concentration (e.g., 240 g/L) is recommended to

favor the transferase reaction over hydrolysis.[7] The ratio of sucrose to maltose can be

optimized, with ratios around 1:1 being a good starting point.

Enzymatic Reaction:

Equilibrate the substrate solution to the optimal temperature for the levansucrase activity

(typically around 37-50 °C).

Add the levansucrase to the substrate solution to initiate the reaction. The enzyme

concentration should be optimized for efficient conversion.

Incubate the reaction mixture with constant stirring for a predetermined time (e.g., 1-24

hours). Monitor the reaction progress by periodically analyzing samples for the formation

of erlose and the consumption of sucrose.

Reaction Termination: Deactivate the enzyme to stop the reaction. This can be achieved by

heating the reaction mixture (e.g., to 100 °C for 10 minutes) or by rapidly changing the pH.

Purification of Erlose:
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Remove the deactivated enzyme and any precipitated material by centrifugation or

filtration.

The resulting solution will contain erlose, unreacted substrates (sucrose, maltose), and

byproducts (glucose, fructose, and potentially levan).

Purify erlose from this mixture using column chromatography. A common method involves

using an activated carbon column, eluting with a water-ethanol gradient to separate the

different sugars. Ion-exchange chromatography can also be employed.

Product Characterization: Confirm the identity and purity of the isolated erlose using

analytical techniques such as HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC)
Analysis of Erlose
This protocol outlines a general method for the quantification of erlose in a sample, adaptable

for reaction monitoring or analysis in food matrices.

Instrumentation and Materials:

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

Carbohydrate analysis column (e.g., an amino- or amide-bonded silica column, or an ion-

exchange column in lead(II) form).

Mobile phase: Acetonitrile/water gradient for amino/amide columns, or deionized water for

ion-exchange columns.

Erlose standard of known purity.

Sample preparation reagents (e.g., deionized water, solvents for extraction, filters).

Procedure:

Standard Preparation: Prepare a series of standard solutions of erlose in deionized water at

known concentrations to generate a calibration curve.
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Sample Preparation:

For liquid samples (e.g., from a synthesis reaction), dilute an aliquot with deionized water

to a concentration within the range of the calibration curve.

For solid or semi-solid samples (e.g., honey), dissolve a known weight of the sample in

deionized water, and if necessary, perform a solid-phase extraction (SPE) to remove

interfering substances like proteins and lipids.

Filter all samples and standards through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

Column: A column specifically designed for carbohydrate analysis.

Mobile Phase: For a typical amino column, a gradient of acetonitrile and water (e.g.,

starting at 80:20 and decreasing the acetonitrile concentration) is used. For an ion-

exchange column, isocratic elution with high-purity water is common.

Flow Rate: Typically 0.5-1.5 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure

reproducible retention times.

Injection Volume: Typically 10-20 µL.

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Data Analysis:

Identify the erlose peak in the sample chromatogram by comparing its retention time with

that of the erlose standard.

Quantify the amount of erlose in the sample by integrating the peak area and comparing it

to the calibration curve generated from the standards.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of erlose.

Instrumentation and Materials:

High-field NMR spectrometer (e.g., 400 MHz or higher).

NMR tubes.

Deuterated solvent (e.g., D₂O).

Erlose sample.

Procedure:

Sample Preparation: Dissolve a few milligrams of the purified erlose sample in

approximately 0.6 mL of D₂O in an NMR tube.

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum.

The anomeric protons of the three sugar residues will appear as distinct signals in the

downfield region (typically 4.5-5.5 ppm). The coupling constants (J-values) of these

signals provide information about the stereochemistry of the glycosidic linkages (α or β).

The remaining ring protons will appear in the more crowded upfield region (typically 3.2-

4.2 ppm).

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum.

The anomeric carbons will resonate in the downfield region (typically 90-110 ppm).

The other ring carbons will appear in the region of 60-85 ppm.
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2D NMR Spectroscopy:

To fully assign all proton and carbon signals and confirm the connectivity, acquire two-

dimensional NMR spectra such as:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within each sugar

ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded

protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for determining the

glycosidic linkages between the sugar units. For instance, a correlation between the

anomeric proton of one glucose unit and C4 of the other glucose unit would confirm the

(1→4) linkage. Similarly, a correlation between the anomeric proton of the second

glucose and C2 of the fructose would confirm the (1→2) linkage.
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Caption: Enzymatic synthesis of erlose via transfructosylation.

Conclusion
Erlose presents a fascinating structure with properties that make it a compelling subject for

research in various scientific disciplines. This guide has provided a detailed overview of its
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chemical nature, quantitative physicochemical data, and foundational experimental protocols

for its synthesis and analysis. The provided methodologies for enzymatic synthesis, HPLC

quantification, and NMR structural elucidation offer a solid starting point for researchers and

professionals in drug development and food science to explore the potential of this unique

trisaccharide. As research continues, a deeper understanding of its biological activities and

potential applications is anticipated to emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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